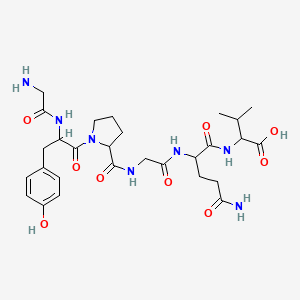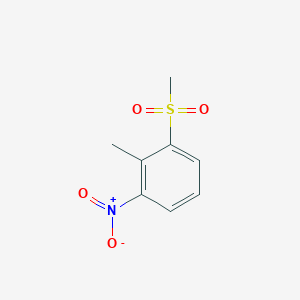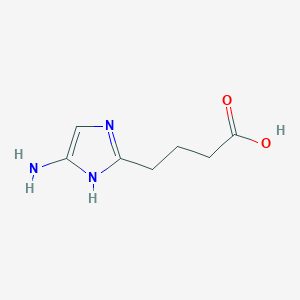![molecular formula C9H7N3 B12831421 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile](/img/structure/B12831421.png)
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-1H-benzo[d]imidazole-7-carbonitrile: is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals. The compound’s structure consists of a benzimidazole ring with a methyl group at the 5-position and a cyano group at the 7-position. This unique structure imparts specific chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile typically involves the cyclization of o-phenylenediamine with a suitable nitrile. One common method includes the reaction of o-phenylenediamine with 5-methyl-2-nitrobenzonitrile under acidic conditions, followed by reduction and cyclization to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed:
Oxidation: Formation of benzimidazole oxides.
Reduction: Conversion to 5-methyl-1H-benzo[d]imidazole-7-amine.
Substitution: Various substituted benzimidazole derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is used as a building block in organic synthesis.
Biology: The compound exhibits biological activity and is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to interact with biological targets makes it a candidate for drug development .
Medicine: Research is ongoing to explore the compound’s therapeutic potential. It has shown promise in preclinical studies for treating various diseases, including infections and cancer .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
Mécanisme D'action
The mechanism of action of 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects. In cancer cells, it can interfere with signaling pathways, inducing apoptosis and inhibiting cell proliferation .
Comparaison Avec Des Composés Similaires
- 1H-Benzimidazole-5-carbonitrile
- 2-Methyl-1H-benzo[d]imidazole-7-carbonitrile
- 7-(Benzyloxy)-2-methyl-1H-benzo[d]imidazole-5-carbonitrile
Comparison: 5-Methyl-1H-benzo[d]imidazole-7-carbonitrile is unique due to the presence of both a methyl group and a cyano group on the benzimidazole ring. This combination imparts distinct chemical and biological properties, making it more versatile in various applications compared to its analogs .
Propriétés
Formule moléculaire |
C9H7N3 |
|---|---|
Poids moléculaire |
157.17 g/mol |
Nom IUPAC |
6-methyl-1H-benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C9H7N3/c1-6-2-7(4-10)9-8(3-6)11-5-12-9/h2-3,5H,1H3,(H,11,12) |
Clé InChI |
MFENPRHEDOVUSH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C(=C1)NC=N2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(2R,3S)-2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-3-methylpentanoic acid](/img/structure/B12831384.png)


![N,N-Diphenylbenzo[b]thiophen-3-amine](/img/structure/B12831417.png)





